molecular formula C25H27ClN2O3S2 B12163918 4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12163918
M. Wt: 503.1 g/mol
InChI Key: FYTSDPNCAHKFBN-XLNRJJMWSA-N
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Description

4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a synthetically designed rhodanine derivative that functions as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Link . PPARγ is a nuclear receptor that serves as a master regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity, making it a critical target for metabolic disease research. This compound is characterized as a partial agonist, which may promote beneficial insulin-sensitizing effects while potentially mitigating the adverse effects associated with full agonists like rosiglitazone. Its primary research value lies in the study of type 2 diabetes mellitus, insulin resistance, and associated metabolic syndromes. Researchers utilize this benzylidene-thiazolidinedione-based compound to investigate the complex transcriptional pathways governing glucose homeostasis and lipid storage, as well as to explore novel therapeutic strategies for metabolic disorders Link . Its specific structural modifications, including the 4-chlorobenzamide and octyloxybenzylidene moieties, are investigated for their influence on receptor binding affinity, coactivator recruitment, and overall transcriptional efficacy, providing crucial insights into structure-activity relationships for future drug design. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C25H27ClN2O3S2

Molecular Weight

503.1 g/mol

IUPAC Name

4-chloro-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H27ClN2O3S2/c1-2-3-4-5-6-7-16-31-21-14-8-18(9-15-21)17-22-24(30)28(25(32)33-22)27-23(29)19-10-12-20(26)13-11-19/h8-15,17H,2-7,16H2,1H3,(H,27,29)/b22-17-

InChI Key

FYTSDPNCAHKFBN-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidinone Core

The thiazolidinone ring serves as the foundational scaffold for this compound. Its synthesis typically begins with the cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For instance, reacting 4-octyloxybenzaldehyde with thiourea and ethyl chloroacetate in a polar aprotic solvent like dimethylformamide (DMF) yields the intermediate 2-thioxo-1,3-thiazolidin-4-one . This reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the electrophilic carbon of ethyl chloroacetate, followed by intramolecular cyclization.

Critical Parameters :

  • Temperature : Reactions are conducted at 80–100°C to ensure complete cyclization .

  • Catalyst : Anhydrous sodium acetate is often employed to neutralize HCl byproducts, accelerating the reaction .

  • Yield : Reported yields for analogous thiazolidinones range from 70–85% .

Amidation with 4-Chlorobenzoyl Chloride

The final step involves coupling the thiazolidinone-3-amine intermediate with 4-chlorobenzoyl chloride. This reaction is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) using a tertiary amine like triethylamine to scavenge HCl .

Optimization Strategies :

  • Stoichiometry : A 1.2:1 molar ratio of 4-chlorobenzoyl chloride to amine ensures complete acylation .

  • Temperature : Room temperature (20–25°C) minimizes side reactions such as hydrolysis of the acid chloride .

  • Purification : Column chromatography using silica gel and ethyl acetate/hexane (3:7) eluent achieves >95% purity .

Analytical Validation :

  • NMR : The ¹H NMR spectrum exhibits a singlet at δ 7.8–8.1 ppm for the benzamide aromatic protons and a doublet at δ 6.8–7.2 ppm for the octyloxybenzylidene group .

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 518.1368 [M+H]⁺, consistent with the molecular formula C₂₅H₃₀ClN₃O₄S₂ .

Stereochemical Control and Isomer Purity

The Z-configuration of the benzylidene moiety is critical for biological activity. Stereochemical purity is ensured through:

  • Crystallization : Selective crystallization from ethanol/water mixtures enriches the Z-isomer.

  • Chromatography : Flash chromatography on silica gel with gradient elution (hexane to ethyl acetate) resolves E/Z isomers.

Challenges :

  • Isomerization : Prolonged heating or acidic conditions may promote Z→E isomerization, necessitating strict temperature control.

Scalability and Industrial Adaptations

For large-scale synthesis, batch processes are replaced with continuous-flow reactors to enhance reproducibility and safety. Key adaptations include:

  • Microreactors : Enable precise control over exothermic reactions like acyl chloride formation .

  • In-Line Analytics : UV-Vis spectroscopy monitors reaction progress in real time .

Economic Considerations :

  • Cost Drivers : The octyloxybenzaldehyde precursor accounts for ~60% of raw material costs.

  • Yield Optimization : Recycling unreacted starting materials via distillation reduces expenses .

Chemical Reactions Analysis

4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene moiety can be reduced to the corresponding benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound’s antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new drugs or therapeutic agents.

    Medicine: Its anticancer activity has been studied, and it may be used in the development of new cancer treatments.

    Industry: The compound’s unique structure and properties make it useful in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which 4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exerts its effects is not fully understood, but it is believed to involve multiple molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group may also contribute to the compound’s biological activity by interacting with specific proteins or nucleic acids. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., nitro in compound 12 ) reduce synthetic yields (53%) compared to electron-donating groups (e.g., methoxy in compound 9 , 90%).
  • The target compound’s long octyloxy chain may complicate synthesis, though yield data are unavailable .

Melting Points :

  • Bulky substituents (e.g., diisopropyl in compound 40 ) increase melting points (189–190°C) due to enhanced crystal packing.
  • Polar groups (e.g., carboxylic acid in compound 3d ) also elevate melting points (217–219°C).

Lipophilicity :

  • The octyloxy chain in the target compound confers higher lipophilicity (calculated LogP ~5.2) compared to analogs with methoxy (LogP ~3.1) or nitro groups (LogP ~2.8) .

Key Observations:

Activity Dependency on Substituents :

  • Electron-deficient groups (e.g., nitro, chloro) enhance interactions with enzymatic active sites (e.g., ASK1 inhibition in ).
  • Hydrophobic chains (e.g., octyloxy in the target compound) may improve bioavailability for intracellular targets .

Mechanistic Diversity: The thiazolidinone core enables diverse targets, including reductases , kinases , and DNA-binding proteins .

Biological Activity

The compound 4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on recent research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazolidinone ring fused with a benzamide moiety. The presence of the 4-chloro and octyloxy substituents plays a crucial role in modulating its biological activity.

PropertyValue
Molecular FormulaC22H24ClN3O2S
Molecular Weight427.95 g/mol
IUPAC Name4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
SMILESClC1=CC=C(C=C1)N2C(=O)C(=S)C(C2=O)=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC=C(C)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Thiazolidinones have been investigated for their anticancer properties. The compound under study has demonstrated activity against breast cancer cell lines (MCF-7 and MDA-MB-231). In vitro assays indicated that it induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation .

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives is attributed to their ability to scavenge free radicals. Studies have shown that similar compounds exhibit significant antioxidant activity with IC50 values ranging from 1.128 to 4.156 mM . This property is beneficial in preventing oxidative stress-related diseases.

The biological activity of 4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
  • Antioxidant Mechanism : The compound may enhance the expression of antioxidant enzymes or directly scavenge reactive oxygen species (ROS).

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives against E. coli and S. aureus, where the compound demonstrated significant antibacterial activity comparable to standard antibiotics .
  • Anticancer Activity : Research on thiazolidinone derivatives showed that those with similar structural features effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis typically involves:

  • Step 1 : Condensation of 4-octyloxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetyl chloride to construct the thiazolidinone ring.
  • Step 3 : Reaction with 4-chlorobenzoyl chloride to introduce the benzamide group. Critical parameters include solvent choice (e.g., ethanol for Step 1), temperature control (50–80°C for cyclization), and purification via column chromatography. Yield optimization often requires adjusting stoichiometry and catalyst use (e.g., piperidine for condensation) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituents (e.g., Z-configuration of the benzylidene group at δ 7.8–8.2 ppm).
  • IR : Confirms carbonyl (1670–1700 cm1^{-1}) and thioxo (1250–1300 cm1^{-1}) groups.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+^+ at m/z ≈ 528). X-ray crystallography resolves stereochemical ambiguities, particularly the (5Z)-configuration .

Q. How is the compound’s solubility optimized for in vitro assays?

  • Solubility Enhancers : Use DMSO for stock solutions (≤1% v/v to avoid cytotoxicity).
  • Surfactants : Polysorbate-80 (0.1%) improves aqueous dispersion.
  • pH Adjustment : Buffers (pH 7.4) mimic physiological conditions .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Alkoxy Chain Variation : Compare analogs with hexyl (reduced logP) vs. octyloxy (enhanced lipophilicity) groups.
  • Substituent Screening : Replace 4-chlorobenzamide with nitro or methoxy groups to assess electron-withdrawing/donating effects.
  • Bioassay Data : MIC values against S. aureus (e.g., octyloxy analog MIC = 8 µg/mL vs. hexyl MIC = 16 µg/mL) .

Q. How can computational modeling predict target interactions?

  • Molecular Docking : AutoDock Vina simulates binding to E. coli DNA gyrase (PDB: 1KZN), revealing hydrogen bonds between the thiazolidinone ring and Thr165.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns.
  • QSAR Models : Correlate octyloxy chain length with antibacterial potency (r2^2 > 0.85) .

Q. What experimental designs resolve contradictions in reported anticancer activity?

  • Dose-Response Curves : Test across 0.1–100 µM in MCF-7 (breast cancer) vs. HEK293 (normal cells).
  • Mechanistic Profiling : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and kinase inhibition (e.g., EGFR IC50_{50}).
  • Cross-Study Validation : Compare cytotoxicity data under standardized conditions (e.g., 48-h exposure, 10% FBS) .

Q. How is regioselectivity ensured during functionalization of the thiazolidinone ring?

  • Protecting Groups : Acetylation of the benzamide NH prevents side reactions.
  • Catalytic Control : Pd/C mediates selective hydrogenation of the benzylidene double bond.
  • Kinetic Monitoring : HPLC tracks intermediates to avoid over-oxidation .

Data Analysis & Methodological Challenges

Q. What statistical approaches validate bioactivity data across independent studies?

  • Meta-Analysis : Pool IC50_{50} values from ≥3 studies using random-effects models.
  • Sensitivity Testing : Exclude outliers via Grubbs’ test (α = 0.05).
  • Reproducibility Metrics : Calculate inter-laboratory CV% (<15% acceptable) .

Q. What in vitro models best predict in vivo toxicity?

  • Hepatotoxicity : Primary hepatocyte viability (EC50_{50} > 50 µM).
  • Cardiotoxicity : hERG channel inhibition (patch-clamp < 50% at 10 µM).
  • Metabolic Stability : Microsomal t1/2_{1/2} > 30 min (human liver microsomes) .

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